2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran
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Overview
Description
2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran is a synthetic organic compound belonging to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran typically involves the reaction of 2,2-dimethyl-2H-naphtho[1,2-b]pyran with an octyloxy group. One common method is the nucleophilic substitution reaction where the octyloxy group is introduced to the naphthopyran core. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the naphthopyran core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaH or K2CO3 in DMF or THF.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthopyrans.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart windows and lenses.
Biology: Investigated for its potential use in light-activated drug delivery systems.
Medicine: Explored for its role in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of photochromic dyes and pigments for textiles and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran involves the absorption of light, leading to a reversible structural change. This photoisomerization process alters the electronic configuration of the molecule, resulting in a change in color. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the subsequent activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2H-naphtho[1,2-b]pyran
- 2,2-Dimethyl-7-(methoxy)-2H-naphtho[1,2-b]pyran
- 2,2-Dimethyl-7-(ethoxy)-2H-naphtho[1,2-b]pyran
Uniqueness
2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran is unique due to its specific octyloxy substitution, which imparts distinct photochromic properties and enhances its solubility in organic solvents. This makes it particularly suitable for applications in organic electronics and photonic devices.
Properties
CAS No. |
134167-46-7 |
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Molecular Formula |
C23H30O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,2-dimethyl-7-octoxybenzo[h]chromene |
InChI |
InChI=1S/C23H30O2/c1-4-5-6-7-8-9-17-24-21-12-10-11-20-19(21)14-13-18-15-16-23(2,3)25-22(18)20/h10-16H,4-9,17H2,1-3H3 |
InChI Key |
KEQSAIFBAGSPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC2=C1C=CC3=C2OC(C=C3)(C)C |
Origin of Product |
United States |
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